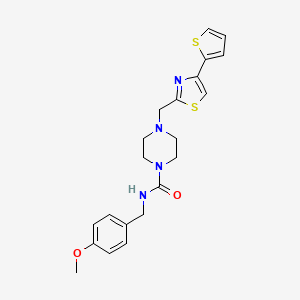
N-(4-methoxybenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4O2S2 and its molecular weight is 428.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-methoxybenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperazine core linked to a thiazole and methoxybenzyl moiety, which are known to influence its biological interactions. The presence of these functional groups suggests potential for diverse pharmacological activities.
Anticancer Activity
Research has indicated that derivatives of thiazole and piperazine exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.
Table 1: Anticancer Activity Data
| Compound Name | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|
| This compound | TBD | HepG2, A549 | |
| 4-substituted methoxylbenzoyl-thiazoles | 0.124 - 3.81 | NCI-H522, CCRF-CEM | |
| Thiazolidine derivatives | 0.35 - 0.20 | Various cancer lines |
The above data illustrates the promising anticancer activity of related compounds, suggesting that the target compound may exhibit similar efficacy.
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Piperazine derivatives have been extensively studied for their antibacterial effects.
Table 2: Antimicrobial Activity Data
| Compound Name | Minimum Inhibitory Concentration (MIC) (μg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| This compound | TBD | E. coli, S. aureus | |
| Piperidine derivatives | 10 - 50 | Various bacterial strains |
This table indicates that while specific data for the target compound is pending, related piperazine derivatives have shown effective antimicrobial activity.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may act through:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
Case Studies
Several studies have evaluated the biological activity of thiazole and piperazine derivatives:
- Study on Thiazole Derivatives : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines, showing IC50 values in the low micromolar range.
- Piperazine Analogues : Research has highlighted the role of piperazine in enhancing the bioactivity of various pharmacologically active compounds, particularly against resistant bacterial strains.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S2/c1-27-17-6-4-16(5-7-17)13-22-21(26)25-10-8-24(9-11-25)14-20-23-18(15-29-20)19-3-2-12-28-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQXTLJMWSSCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














